molecular formula C14H16N2O B2444567 2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile CAS No. 1025665-48-8

2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile

Cat. No.: B2444567
CAS No.: 1025665-48-8
M. Wt: 228.295
InChI Key: QTPNMRHOYXANEB-KHPPLWFESA-N
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Description

2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile is an organic compound that features a nitrile group, a phenylamino group, and a dimethylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethylpropanoic acid, phenylamine, and acrylonitrile.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Step-by-Step Synthesis: The process may involve multiple steps, including the formation of intermediate compounds, purification, and final product isolation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Solvents: Solvents like ethanol, methanol, and dichloromethane may be employed to facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile has several scientific research applications, including:

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: It may serve as a building block for the development of pharmaceutical compounds.

    Material Science: The compound’s unique properties make it suitable for use in the development of new materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in biological activity. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile: shares similarities with other nitrile-containing compounds and phenylamino derivatives.

    Comparison: Compared to similar compounds, this compound may exhibit unique reactivity and stability due to its specific structural features.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

(2Z)-2-(anilinomethylidene)-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-14(2,3)13(17)11(9-15)10-16-12-7-5-4-6-8-12/h4-8,10,16H,1-3H3/b11-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPNMRHOYXANEB-KHPPLWFESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNC1=CC=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\NC1=CC=CC=C1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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